Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine
Description
Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. The compound features a methyl group at the 1-position of the pyrazole ring and a benzylamine substituent at the 4-position of the pyrimidine ring.
Properties
Molecular Formula |
C13H13N5 |
|---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H13N5/c1-18-13-11(8-17-18)12(15-9-16-13)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15,16) |
InChI Key |
IGHOYJOUGQNIAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Substitution of a Chloro Intermediate
4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine reacts with benzylamine in polar aprotic solvents (e.g., DMF or THF) at elevated temperatures (80–100°C). The reaction is facilitated by a base such as triethylamine, which neutralizes HCl generated during the substitution.
Representative Protocol
Direct Condensation via Dimroth Rearrangement
A more efficient method involves reacting 4-cyano-1-methyl-1H-pyrazoloimidate with benzylamine in toluene under acidic conditions. The reaction proceeds via intermediate amidine formation, followed by Dimroth rearrangement to yield the final product. This one-pot method avoids isolating unstable intermediates and achieves yields up to 79%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
The use of acetic acid (5–10 mol%) in toluene-based reactions improves reaction rates and regioselectivity by stabilizing the transition state during rearrangement.
Purification and Characterization
Crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). Characterization data include:
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Chloro Substitution | Straightforward, scalable | Requires chloro intermediate | 70–75% |
| Dimroth Rearrangement | One-pot, high regioselectivity | Sensitive to solvent | 75–79% |
Recent Advances and Alternative Methodologies
Recent studies explore microwave-assisted synthesis to reduce reaction times (2–4 hours vs. 12–24 hours). Additionally, green chemistry approaches using water as a solvent are under investigation but currently yield <50% .
Chemical Reactions Analysis
Types of Reactions
Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Antiviral Activity
One of the most significant applications of Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine is in the development of antiviral agents. Research has shown that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit low micromolar activity against viruses such as Zika virus. Structure-activity relationship (SAR) studies indicate that modifications to the peripheral rings can enhance antiviral efficacy while maintaining low cytotoxicity levels .
Cancer Treatment
The compound has also been studied for its potential in cancer therapy. For instance, derivatives have been developed as inhibitors of Aldehyde Dehydrogenase 1A (ALDH1A), an enzyme implicated in tumor progression and resistance to chemotherapy. These inhibitors are being explored as adjuncts to existing cancer treatments, particularly for ovarian cancer .
Case Study 1: Antiviral Compounds
In a study focused on Zika virus inhibitors, compounds based on the pyrazolo[3,4-d]pyrimidine scaffold demonstrated promising antiviral activity. The research highlighted the importance of substituents at specific positions on the scaffold to optimize efficacy. Compounds with electron-withdrawing groups at the para position showed enhanced activity compared to their counterparts .
| Compound | EC₅₀ (µM) | CC₅₀ (µM) | Remarks |
|---|---|---|---|
| Compound 6 | 2.5 | >20 | Low cytotoxicity |
| Compound 13 | 1.8 | >25 | High selectivity |
Case Study 2: ALDH1A Inhibitors
A recent study investigated novel inhibitors of ALDH1A derived from the pyrazolo[3,4-d]pyrimidine framework. These compounds were evaluated for their ability to reduce cell viability in ovarian cancer cell lines. The results indicated a significant reduction in cell proliferation when treated with these inhibitors, suggesting their potential as effective cancer therapeutics .
| Compound | IC₅₀ (µM) | Target Enzyme | Cancer Type |
|---|---|---|---|
| Compound A | 0.5 | ALDH1A | Ovarian |
| Compound B | 0.7 | ALDH1A | Ovarian |
Mechanism of Action
The mechanism of action of Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Pyrazolo[3,4-d]pyrimidine derivatives are highly tunable, with substituents significantly influencing their physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Polar Substituents: The 4-chlorophenyl group in introduces electronegativity, which may improve target binding via halogen bonding.
- Aromatic vs. Aliphatic Chains: Benzyl and phenylethynyl groups () contribute to π-π stacking interactions with aromatic residues in enzyme active sites.
Anticancer Potential
- Compound 12a (N,1-Diphenyl-4-(2-(1-phenylethylidene)hydrazinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine): Exhibits anticancer activity with a yield of 70% and IR-confirmed NH and aromatic CH stretches .
- GS 54 (1-(4-Chlorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine): Demonstrated antimalarial activity (IC₅₀ = 0.8 µM) via Plasmodium kinase inhibition .
Anti-inflammatory Activity
- 8a (N-(4-Aryloxy-2-methyl-phenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine): Synthesized via alkylation (70% yield) with confirmed anti-inflammatory activity in murine models .
Kinase Inhibition
- Compound 7Y4 (1-{3-[5-(4-ethylphenyl)-1-Me-pyrazol-4-yl]-1-Me-pyrazolo[3,4-d]pyrimidin-4-yl}-N,N-dimethylpyrrolidin-3-amine): Co-crystallized with kinases (PDB: 7Y4), suggesting binding to ATP pockets .
Biological Activity
Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article delves into the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula: C21H21N5
- Molecular Weight: Approximately 343.4 g/mol
- IUPAC Name: this compound
The compound features a bicyclic structure that incorporates both pyrazole and pyrimidine rings, which are known for their biological significance and potential therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
Key Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HCT-116 (colon cancer)
- IC50 Values: Demonstrated cytotoxic effects with IC50 values in the nanomolar range against MCF-7 and HCT-116 cells.
The compound's mechanism involves:
- Inhibition of CDK2: This action disrupts normal cell cycle progression, leading to increased apoptosis in cancer cells.
- Binding Interactions: Specific binding to active sites on enzymes involved in cellular signaling pathways enhances its inhibitory effects.
Comparative Analysis with Related Compounds
The following table compares this compound with other pyrazolo[3,4-d]pyrimidine derivatives regarding their biological activity:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| This compound | Benzyl substitution | CDK2 inhibition | Enhanced cytotoxicity |
| 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine | Iodine substitution | Anticancer activity | Enhanced lipophilicity |
| 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine | Diamine functionality | CDK2 inhibition | Dual-targeting potential |
| 4-Amino-3-Iodo-1H-Pyrazolo[3,4-D]Pyrimidine | Amino group addition | Antiviral effects | Increased solubility |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various experimental setups:
-
In vitro Studies:
- The compound was tested across multiple cancer cell lines using MTT assays to assess cytotoxicity. Results indicated significant growth inhibition correlating with concentration levels.
- Flow cytometry analysis demonstrated that treatment with the compound led to an increase in sub-G1 phase populations, indicating apoptosis in treated cells .
-
Molecular Docking Studies:
- Computational studies have shown that this compound has favorable binding interactions with CDK2, suggesting a strong potential for development as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
